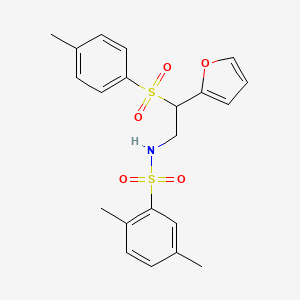
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FTS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been proposed that N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to modulate a wide range of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties. In addition, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its broad range of biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of novel formulations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of the exact molecular targets of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, which can provide insight into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide in clinical trials.
Synthesemethoden
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-furanylcarbinol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)furan. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form the final product, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIFVWRFQEZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)
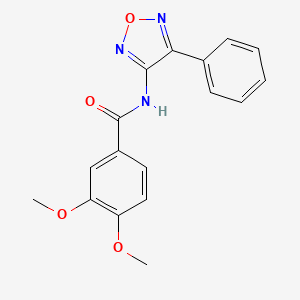
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)

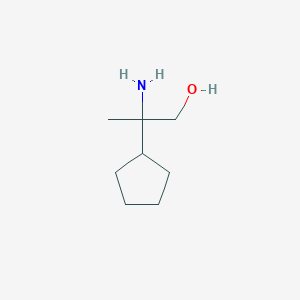
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
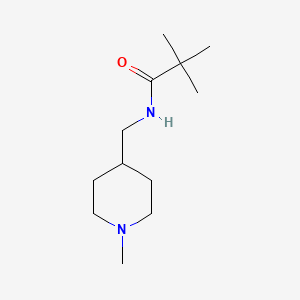
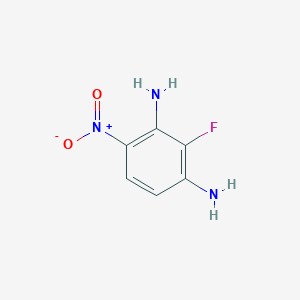
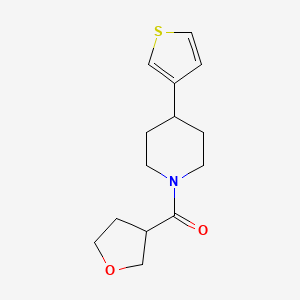
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)